80-Fold Superior SMC Potency of 2w Compared to the Clinical Candidate Tranilast in Human Coronary Artery SMCs
In a direct head-to-head study, 2w demonstrated an IC50 of 0.31 µM against PDGF-BB-induced proliferation of human coronary artery smooth muscle cells (SMCs), representing an approximately 80-fold improvement in potency over the lead compound Tranilast, which exhibited an IC50 of 24.5 µM in the same assay [1].
| Evidence Dimension | Inhibition of PDGF-BB-induced proliferation in human coronary artery SMCs (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.31 µM |
| Comparator Or Baseline | Tranilast: IC50 = 24.5 µM |
| Quantified Difference | ~80-fold more potent than Tranilast |
| Conditions | Human coronary artery SMCs stimulated with PDGF-BB (20 ng/mL); proliferation measured by ³H-thymidine incorporation |
Why This Matters
This dramatic potency gain means researchers can achieve effective SMC inhibition at sub-micromolar concentrations, reducing the risk of non-specific cytotoxicity and enabling more physiologically relevant experimental models.
- [1] Ogita, H., Isobe, Y., Takaku, H., Sekine, R., Goto, Y., Misawa, S., & Hayashi, H. (2001). Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells. Bioorganic & Medicinal Chemistry Letters, 11(4), 549-551. DOI: 10.1016/S0960-894X(00)00717-4 View Source
